(R)-2-amino-N-isopropyl-2-phenylacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2R)-2-amino-2-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)13-11(14)10(12)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
AOCWCZLEZLZYQF-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)NC(=O)[C@@H](C1=CC=CC=C1)N |
Canonical SMILES |
CC(C)NC(=O)C(C1=CC=CC=C1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 2 Amino N Isopropyl 2 Phenylacetamide and Analogous Chiral Amides
Enantioselective Synthesis Strategies
Asymmetric Catalytic Hydrogenation Approaches for α-Imino Amide Precursors
Asymmetric hydrogenation is a powerful and direct method for the synthesis of chiral amines from prochiral imines. nih.gov This approach utilizes a chiral transition-metal complex to catalyze the addition of hydrogen across the C=N double bond of an α-imino amide, establishing the desired stereocenter. researchgate.net The success of this strategy hinges on the design of the chiral ligand, which coordinates to the metal center (commonly iridium, rhodium, or ruthenium) and creates a chiral environment that differentiates between the two faces of the imine substrate. nih.govresearchgate.net
For the synthesis of α-amino amide derivatives, an α-imino amide precursor is hydrogenated. Various chiral ligands, such as those based on ferrocenylphosphine-phosphoramidite or P-stereogenic dialkyl phosphines, have been developed to achieve high enantioselectivity. acs.org For instance, iridium-catalyzed asymmetric hydrogenation of α-imino esters has been shown to produce α-aryl glycines with up to 96% enantiomeric excess (ee). acs.org Similarly, nickel-catalyzed systems have afforded chiral α-aryl glycines in high yields and enantioselectivities (up to 98% ee). acs.org The reaction conditions, including solvent, pressure, and temperature, are optimized to maximize both conversion and enantioselectivity.
| Catalyst/Ligand | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ir/Ferrocenylphosphine-phosphoramidite (L3) | α-Imino Ester (p-methoxyphenyl-protected) | α-Aryl Glycine | Up to 96% | acs.org |
| Ni/BenzP* (L4) | N-Aryl Imino Ester | α-Aryl Glycine | Up to 98% | acs.org |
| Ir/(S,S)-f-Binaphane-L7 | N-Alkyl α-Aryl Furan-containing Imine | N-Alkyl Aryl Alanine derivative | Up to 90% | nih.govacs.org |
Diastereoselective Reductive Amination Protocols for α-Keto Amide Intermediates
Diastereoselective reductive amination offers another route to chiral α-amino amides, starting from α-keto amide intermediates. This "one-pot" method typically involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ by a reducing agent in the presence of a chiral catalyst. researchgate.net Transition-metal-catalyzed asymmetric reductive amination is a highly efficient method for accessing chiral amines from readily available carbonyl compounds. researchgate.net
Ruthenium-based catalysts, in particular, have been effectively used for the direct asymmetric reductive amination of α-keto amides. researchgate.netacs.org Using a chiral ruthenium catalyst with an appropriate ammonium (B1175870) salt as the nitrogen source, a wide range of N-unprotected α-amino acid derivatives can be synthesized with excellent enantiocontrol. researchgate.net This protocol is valued for its use of accessible substrates and its good functional-group tolerance. researchgate.net For example, the direct asymmetric reductive amination of various ketone substrates, including β-keto amides, using a Ru(OAc)₂( (S)-binap) catalyst has been shown to produce chiral primary amines with excellent enantioselectivities (94.6% to >99.9% ee). acs.org
Chiral Auxiliary-Mediated Asymmetric Induction
The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in organic synthesis. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This method is advantageous due to its predictability and applicability to a broad range of substrates. williams.edu
Oxazolidinones, often referred to as Evans auxiliaries, are among the most effective and widely used chiral auxiliaries. wikipedia.orgrsc.org They are typically prepared from readily available amino alcohols. wikipedia.org In the synthesis of chiral amides, the oxazolidinone is first acylated with a phenylacetyl derivative. Deprotonation of this N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), generates a rigid, chelated (Z)-enolate. wikipedia.orgwilliams.edu
This enolate can then undergo highly diastereoselective alkylation. wikipedia.orgresearchgate.net The bulky substituent on the oxazolidinone ring (e.g., benzyl (B1604629) or isopropyl) effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face. wikipedia.orgwilliams.edu This results in the formation of a single diastereomer with high selectivity. williams.edu Finally, the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis or reduction) to yield the desired chiral carboxylic acid, alcohol, or amide, and the auxiliary can often be recovered and reused. sigmaaldrich.com This methodology has been successfully applied in the total synthesis of numerous natural products. rsc.orgresearchgate.net
Beyond oxazolidinones, several other N-substituted chiral auxiliaries have been designed and proven effective for the asymmetric synthesis of phenylacetamides and related structures.
Pseudoephedrine: Both enantiomers of pseudoephedrine are inexpensive and can be acylated to form tertiary amides. caltech.edu The corresponding lithium enolates undergo highly diastereoselective alkylations, providing access to a variety of α-substituted products which can be converted into enantiomerically enriched carboxylic acids, alcohols, and aldehydes. caltech.edu A related auxiliary, pseudoephenamine, has been shown to be a superior alternative, offering equal or greater diastereoselectivities, particularly in the formation of quaternary stereocenters, and is not subject to the same regulatory restrictions as pseudoephedrine. nih.govharvard.edu
Camphorsultam: Also known as Oppolzer's sultam, this auxiliary is a crystalline solid valued for the high rigidity it imparts to its N-acyl derivatives. wikipedia.orgwikiwand.com This rigidity leads to excellent stereocontrol in reactions such as alkylations, Michael additions, and Diels-Alder reactions. wikipedia.orgresearchgate.net In several instances, camphorsultam has been shown to be a superior chiral auxiliary to oxazolidinones, providing higher single asymmetric induction. wikipedia.orgwikiwand.com
α-Methylbenzylamine-type auxiliaries: These have been used effectively to create chiral N-heterocycles through diastereoselective intramolecular aza-Michael reactions, demonstrating their utility in controlling the stereochemistry of cyclization reactions. beilstein-journals.org
| Chiral Auxiliary | Reaction Type | Key Feature | Typical Diastereoselectivity | Reference |
|---|---|---|---|---|
| Oxazolidinone (Evans) | Enolate Alkylation | Forms rigid chelated (Z)-enolate | High (often >98:2 dr) | wikipedia.orgwilliams.edu |
| Pseudoephedrine | Enolate Alkylation | Inexpensive, readily available | High | caltech.edu |
| Pseudoephenamine | Enolate Alkylation | Superior to pseudoephedrine, especially for quaternary centers | High to Excellent | nih.govharvard.edu |
| Camphorsultam (Oppolzer) | Enolate Alkylation, Michael Addition, Cycloadditions | Highly rigid structure, excellent stereocontrol | High to Excellent | wikipedia.orgwikiwand.comresearchgate.net |
The stereochemical outcome in reactions controlled by chiral auxiliaries is determined by the specific three-dimensional arrangement of the substrate-auxiliary conjugate in the transition state. numberanalytics.com The auxiliary creates a chiral environment that energetically favors one transition state over another, leading to a diastereomeric product mixture. numberanalytics.com
For Evans oxazolidinone auxiliaries, the formation of a (Z)-enolate is crucial. The metal cation (e.g., Li⁺ or Bu₂B⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, planar, five-membered ring structure. wikipedia.org This conformation forces the substituent on the chiral center of the auxiliary into a pseudo-axial position, where it effectively blocks one face of the enolate. wikipedia.org Consequently, an incoming electrophile can only attack from the opposite, less sterically hindered face. wikipedia.org This model, often a variant of the Zimmerman-Traxler model for aldol (B89426) reactions, successfully predicts the observed syn-diastereoselectivity in many cases. wikipedia.orgwilliams.edu Density functional theory (DFT) calculations have been used to model these transition states, confirming that improved interaction energy between the reactants is the key stabilizing factor for the lowest energy transition state, thus rationalizing the high stereoselectivity. acs.org
Memory of Chirality Principles in α-Amino Acyl Derivatives
The "memory of chirality" is a powerful concept in asymmetric synthesis where the stereochemical information of a starting material is temporarily stored in a chiral intermediate and then used to direct the formation of a new stereocenter. sciforum.net In the context of α-amino acyl derivatives, this principle allows for the synthesis of α,α-disubstituted amino acids from parent α-amino acids without the need for external chiral auxiliaries or catalysts. sciforum.net
The core of this methodology lies in the generation of a chiral enolate intermediate. While traditionally considered achiral, enolates can possess "dynamic chirality" due to restricted bond rotation, creating axially or planar chiral species. sciforum.net This transient chirality is maintained at low temperatures for a sufficient duration to allow for a stereoselective reaction. sciforum.net For instance, the asymmetric α-methylation of N-MOM-N-Boc-α-amino acid derivatives proceeds with high enantioselectivity through a chiral nonracemic enolate with dynamic axial chirality. The racemization barrier of this intermediate was found to be 16 kcal/mol, with a half-life of 22 hours at -78°C, which is ample time for the methylation to occur stereoselectively. sciforum.net
This principle has been successfully applied to asymmetric aldol reactions to synthesize quaternary β-hydroxy α-amino acids. researchgate.net The chirality of the initial α-amino acid is "remembered" through the dynamic axial chirality of a tertiary aromatic amide intermediate, directing the stereochemical outcome of the reaction. researchgate.net
Stereoselective Alkylation and Hydroalkylation of Substituted Phenylacetamides
The stereoselective introduction of alkyl groups at the α-position of phenylacetamides is a key strategy for synthesizing analogs of (R)-2-amino-N-isopropyl-2-phenylacetamide. Various N-substituted phenylacetamides have been alkylated using different alkylating agents under both neutral and basic conditions. researchgate.net High selectivity and yield are generally achieved under basic conditions, in some cases leading exclusively to the N-alkylated product in quantitative yields. researchgate.net
A highly stereoselective alkylation of titanium(IV) enolates of chiral N-acyl oxazolidinones has been developed, allowing for the introduction of secondary and tertiary alkyl groups with excellent diastereoselectivity (dr ≥97:3). nih.gov This method utilizes tert-butyl peresters as alkylating agents, which undergo decarboxylation to form alkyl radicals that then react with the chiral enolate. nih.gov The reaction is sensitive to steric hindrance but tolerates various functional groups, including double bonds, triple bonds, esters, and phenyl rings. nih.gov
Hydroalkylation, the addition of an alkyl group and a hydrogen atom across a double or triple bond, presents another avenue for stereoselective synthesis. A photoredox/nickel dual-catalyzed anti-Markovnikov hydroalkylation of terminal alkynes has been shown to be an efficient method for producing valuable substituted alkenes with excellent regioselectivity and moderate to excellent stereoselectivity. nih.gov While not directly applied to phenylacetamides in the cited study, this methodology offers a potential route for the stereoselective synthesis of precursors to chiral amides.
Chromatographic and Crystallization-Based Enantiomeric Resolution Techniques
Resolution of a racemic mixture is often a practical approach to obtaining a single enantiomer. Both chromatographic and crystallization-based methods are widely employed.
Diastereomeric Salt Formation and Fractional Crystallization
The formation of diastereomeric salts with a chiral resolving agent is a classical and industrially scalable method for separating enantiomers. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. gavinpublishers.commdpi.com
For amine-containing compounds like 2-amino-N-isopropyl-2-phenylacetamide, chiral acids such as tartaric acid are commonly used as resolving agents. gavinpublishers.commdpi.com The efficiency of the resolution can be influenced by the choice of solvent and the stoichiometry of the resolving agent. gavinpublishers.com In some cases, the purification of the diastereomeric salt can be enhanced by a digestion process, where the crystals are briefly boiled in a solvent mixture to improve the diastereomeric excess. gavinpublishers.com The structure of the crystalline diastereomeric salt plays a crucial role in the resolution process, with intermolecular interactions dictating the packing and solubility differences. mdpi.com
| Resolving Agent | Racemic Compound Type | Key Principle |
| Tartaric Acid | Amines | Formation of diastereomeric salts with different solubilities. |
| N-acetyl-aminoacids | Amines | Fractional crystallization of diastereomeric salts. |
| Chiral N-protected amino acids | α-aminoacetals | Diastereomeric salt formation and separation. |
Chiral Supercritical Fluid Chromatography (SFC) for Separation of Enantiomers
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, often providing faster and more efficient separations compared to traditional high-performance liquid chromatography (HPLC). nih.goveuropeanpharmaceuticalreview.comresearchgate.net The use of supercritical carbon dioxide as the main mobile phase component offers advantages such as low viscosity and high diffusivity. researchgate.net
The separation of enantiomeric amides on polysaccharide-based chiral stationary phases (CSPs) has been extensively studied. nih.govsigmaaldrich.com Chiralcel OD-H and Chiralpak IC columns have shown broad applicability for the resolution of various amide derivatives. nih.gov The enantiomeric resolution is significantly impacted by the type of polar functional groups and aromatic substitutions on both the CSP and the analyte. nih.gov Optimization of SFC methods involves screening different organic modifiers (e.g., methanol, ethanol), additives (e.g., acids, bases), temperature, and backpressure to achieve baseline resolution. nih.gov
| Chiral Stationary Phase (CSP) | Typical Analytes | Key Separation Factors |
| Polysaccharide-based (e.g., Chiralcel, Chiralpak) | Amides, β-blockers | Mobile phase modifiers, additives, temperature, analyte structure. nih.goveuropeanpharmaceuticalreview.com |
| Pirkle-type (e.g., (R)-N-(3,5-dinitrobenzoyl)phenylglycine) | Amides | Mobile phase composition, temperature. nih.gov |
Chemo- and Regioselective Functionalization of the this compound Scaffold
Selective modification of the this compound scaffold is essential for creating derivatives with tailored properties.
Selective Derivatization of the Amino Moiety
The primary amino group in this compound is a key site for chemical modification. Selective derivatization requires careful control of reaction conditions to avoid reactions at other potentially reactive sites, such as the amide nitrogen or the phenyl ring.
N-alkylation of the primary amino group can be achieved using various alkylating agents. While alkylation of the parent N-substituted 2-phenylacetamides can occur at the nitrogen of the amide bond under certain conditions, selective alkylation of the primary amine can be accomplished through protective group strategies or by exploiting the differential nucleophilicity of the two nitrogen atoms. researchgate.netresearchgate.net
A highly enantioselective route to α-alkenyl α-amino acid derivatives has been developed via an N–H insertion reaction of vinyldiazoacetates and tert-butyl carbamate. rsc.org This reaction is cooperatively catalyzed by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid, with the latter acting as a chiral proton shuttle to control the enantioselectivity. rsc.org This methodology could potentially be adapted for the selective functionalization of the amino group in this compound with alkenyl moieties.
The synthesis of unnatural α-amino acids often involves the diastereoselective alkylation of amino ester enolates derived from chiral auxiliaries. researchgate.net These approaches highlight the importance of controlling the stereochemistry at the α-carbon during the derivatization of the amino acid scaffold.
Modification of the Amide Nitrogen and its Stereochemical Influence
The amide bond is a cornerstone of chemical synthesis, and its modification in chiral molecules like this compound can significantly impact stereochemistry. The nitrogen atom of the amide can be subjected to various chemical transformations, including alkylation, arylation, and the introduction of protecting groups. These modifications can influence the conformational rigidity of the molecule and the stereochemical outcome of subsequent reactions.
The introduction of substituents on the amide nitrogen can alter the steric environment around the chiral center. This can have a profound effect on the diastereoselectivity of reactions at or near the chiral carbon. For instance, N-alkylation of amides with alcohols, a process that generates water as the sole byproduct, has garnered significant attention. nih.gov The choice of catalyst is crucial in these reactions to ensure high yields and maintain stereochemical integrity. researchgate.net
The stereochemical stability of the resulting N-substituted chiral amides is a critical consideration. Studies on dynamic planar chiral nine-membered diallylic amides have shown that the nature of the substituent on the amide nitrogen can significantly affect the stereochemical stability of the molecule. elsevierpure.com Computational and experimental studies on atropisomeric N-chloroamides have revealed a correlation between amide isomerization and the rate of racemization, highlighting the influence of the amide's stereoelectronic nature. rsc.org
While direct N-alkylation of a pre-existing amide is a common strategy, the construction of the N-substituted amide from a chiral amine precursor is also a powerful approach. The direct functionalization of α-amino acid esters and amides with alcohols, for example, has been shown to proceed with high retention of stereochemistry. nih.gov
The table below illustrates the potential stereochemical outcomes of modifying the amide nitrogen in a chiral phenylacetamide scaffold, based on general principles observed in related systems.
| Modification Type | Reagents/Conditions | Potential Stereochemical Influence | Key Considerations |
| N-Alkylation | Alkyl halide, Base | Can influence diastereoselectivity of subsequent reactions by altering steric hindrance around the chiral center. | Potential for racemization under harsh basic conditions. |
| N-Arylation | Aryl halide, Palladium catalyst | Can introduce atropisomerism if rotation around the N-aryl bond is restricted. | Catalyst and ligand choice are critical for efficient and selective coupling. rsc.org |
| N-Acylation | Acyl chloride, Base | Can serve as a protecting group strategy or introduce new functionalities. | May alter the electronic properties of the amide bond. |
| Reductive Amination | Carbonyl compound, Reducing agent | A method to introduce N-substituents with control over the stereocenter if a chiral precursor is used. | The choice of reducing agent and reaction conditions can affect diastereoselectivity. |
Aromatic Ring Functionalization Strategies
The phenyl group of this compound offers a versatile platform for introducing a wide array of functional groups, thereby modulating the molecule's properties. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct and regioselective modification of aromatic rings. snnu.edu.cnumich.edu This strategy often employs a directing group to guide the catalyst to a specific C-H bond, typically in the ortho position. rsc.orgresearchgate.net
For substrates similar to the target compound, such as phenylglycine derivatives, the amide or a specially installed directing group can steer the functionalization. The picolinamide (B142947) moiety, for instance, has been effectively used as a bidentate directing group for the site-selective γ-C-H functionalization of amines. nih.gov This approach has been successfully applied to the ortho-C-H arylation of pyrenylglycine derivatives. nih.gov
The choice of the palladium catalyst, ligand, and reaction conditions is paramount to achieving high yields and selectivities. snnu.edu.cn For instance, the use of chiral phosphoric acids as anionic ligands has been shown to be effective in the enantioselective coupling of methylene (B1212753) C-H bonds with aryl boronic acids. umich.edu
The following table summarizes selected research findings on the palladium-catalyzed ortho-C-H functionalization of aromatic rings in scaffolds related to this compound.
| Substrate | Directing Group | Functionalization | Catalyst/Reagents | Yield (%) | Reference |
| Pyrenylglycine derivative | Picolinamide | Arylation | Pd(OAc)₂, Aryl iodide, Ag₂CO₃, PivOH, DCE, 110 °C | 65-85 | nih.gov |
| Phenylacetic acid derivative | Nitrile-based template | meta-Olefination | Pd(OAc)₂, Ligand, AgOAc, HFIP, 100 °C | Fair to excellent | nih.gov |
| Aromatic Aldehyde | 2-amino-N-methyl-acetamide (transient) | Arylation | Pd(OAc)₂, Aryl iodide, Ag₂CO₃, PivOH, DCE, 110 °C | up to 78 | rsc.org |
| Benzamide | N-Tosylcarboxamide | Alkenylation | Iridium complex, Diphenylacetylene | High | mdpi.com |
Stereochemical Recognition and Mechanistic Elucidation in Reactions Involving R 2 Amino N Isopropyl 2 Phenylacetamide
Computational Chemistry and Molecular Modeling for Stereochemical Prediction
Computational chemistry serves as a powerful tool for predicting and understanding the stereochemical course of reactions. Through the use of molecular modeling, researchers can gain insights into reaction mechanisms, transition states, and the factors governing chiral recognition.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of reactions involving (R)-2-amino-N-isopropyl-2-phenylacetamide, DFT calculations can be employed to map out potential reaction pathways and identify the corresponding transition states. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.
These studies can elucidate the feasibility of different mechanistic routes and predict the activation energies associated with each step. For instance, in an acylation reaction, DFT could be used to model the approach of an acylating agent to the amino group of this compound, comparing the transition state energies for attack from different faces to predict the diastereoselectivity of the reaction.
Table 1: Hypothetical DFT Calculation Results for the Reaction of this compound with a Chiral Electrophile
| Transition State | Relative Energy (kcal/mol) | Key Interatomic Distance (Å) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|
| TS-Re | 0.0 | 1.85 (N-C) | -350 |
| TS-Si | +2.5 | 1.88 (N-C) | -325 |
This table illustrates the type of data generated from DFT studies, comparing the transition states for the formation of two possible diastereomers. A lower relative energy for TS-Re suggests it is the favored pathway.
Graph theory-based reaction pathway searches combined with DFT calculations can offer an exhaustive investigation of reaction mechanisms without relying on chemical intuition. This approach can be particularly useful in complex reactions where multiple side products may form.
The specific three-dimensional conformation of this compound plays a crucial role in how it interacts with other chiral molecules. Conformational analysis, often performed using computational methods, aims to identify the most stable conformations (rotamers) of the molecule and the energy barriers between them.
Chiral recognition, the process by which a chiral molecule interacts differently with the enantiomers of another chiral compound, is fundamental to stereoselective reactions. This recognition is typically governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Molecular modeling can simulate the docking of this compound with a chiral reagent or catalyst, identifying the specific interactions that lead to the stabilization of one diastereomeric complex over another. These models help in understanding how the chiral information is transferred during a reaction.
Building on conformational analysis and chiral recognition mechanisms, computational models can predict the stereoselectivity of a reaction. By calculating the binding energies of the diastereomeric complexes formed between the substrate and a chiral catalyst or reagent, it is possible to estimate the diastereomeric excess (d.e.) of the product.
For example, in a catalyzed reaction, the model would explore the various ways this compound can bind to the catalyst's active site. The difference in the calculated free energies of the diastereomeric transition states can be correlated with the expected product ratio. These predictions can guide the rational design of more selective catalysts and reagents.
Spectroscopic and Diffraction Techniques for Absolute Configuration Determination and Diastereomeric Excess
Experimental techniques are essential for verifying the predictions made by computational models and for accurately determining the stereochemical outcome of a reaction.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and chiroptical techniques like Circular Dichroism (CD) are invaluable for determining the absolute configuration and diastereomeric excess. In NMR spectroscopy, the formation of diastereomers can be observed by the appearance of distinct signals for the different stereoisomers. Chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be distinguished by NMR.
X-ray crystallography provides unambiguous determination of the absolute configuration of a crystalline compound by mapping its three-dimensional structure. This technique is considered the gold standard for stereochemical assignment.
The diastereomeric excess, a measure of the purity of a stereoisomer in a mixture, is defined as:
d.e. (%) = |[diastereomer 1] - [diastereomer 2]| / |[diastereomer 1] + [diastereomer 2]| x 100
This can be determined experimentally using techniques like NMR spectroscopy or chromatography by integrating the signals corresponding to each diastereomer.
Table 2: Sample Experimental Data for the Analysis of a Reaction Product Mixture
| Technique | Parameter Measured | Result | Conclusion |
|---|---|---|---|
| ¹H NMR | Integration of diastereotopic protons | 85:15 ratio | 70% d.e. |
| Chiral HPLC | Peak area of diastereomers | 86:14 ratio | 72% d.e. |
| X-ray Crystallography | Crystal structure of major product | (R,S) configuration | Absolute configuration confirmed |
Reaction Kinetics and Thermodynamic vs. Kinetic Control of Stereoisomer Formation
The ratio of stereoisomers formed in a reaction can be governed by either kinetic or thermodynamic control. Understanding which of these factors is dominant is crucial for optimizing reaction conditions to favor the desired stereoisomer.
Under kinetic control , the product ratio is determined by the relative rates of formation of the stereoisomers. The product that is formed faster, i.e., the one with the lower activation energy, will be the major product. Kinetically controlled reactions are typically run at lower temperatures and for shorter reaction times to prevent the system from reaching equilibrium.
Under thermodynamic control , the product ratio is determined by the relative stabilities of the stereoisomers. The most stable product will be the major product, as the reaction is allowed to reach equilibrium. Thermodynamically controlled reactions are usually conducted at higher temperatures and for longer durations.
Reaction kinetics studies, which involve measuring the rate of a reaction under different conditions, can help to elucidate the reaction mechanism and determine whether a reaction is under kinetic or thermodynamic control. By analyzing the effect of temperature, concentration, and catalysts on the reaction rate and product distribution, a comprehensive understanding of the factors governing stereoisomer formation can be achieved.
Table 3: Influence of Reaction Conditions on the Diastereomeric Ratio (d.r.) of a Hypothetical Reaction
| Temperature (°C) | Reaction Time (h) | Diastereomeric Ratio (A:B) | Predominant Control |
|---|---|---|---|
| -78 | 1 | 95:5 | Kinetic |
| 0 | 4 | 80:20 | Kinetic/Thermodynamic |
| 25 | 24 | 60:40 | Thermodynamic |
| 80 | 12 | 45:55 | Thermodynamic |
This table illustrates how lower temperatures and shorter reaction times favor the kinetic product (A), while higher temperatures and longer times allow for equilibration to the more stable thermodynamic product (B).
Role of R 2 Amino N Isopropyl 2 Phenylacetamide As a Chiral Synthon in Advanced Organic Synthesis
Building Block for Complex Stereodefined Molecular Architectures
The inherent chirality and bifunctional nature of (R)-2-amino-N-isopropyl-2-phenylacetamide make it a suitable starting material for the synthesis of elaborate stereodefined molecular structures. The presence of both a nucleophilic amino group and a stable amide moiety allows for sequential and site-selective modifications, enabling the construction of intricate architectures with precise three-dimensional arrangements.
The primary amino group of this compound is a key functional handle for the synthesis of nitrogen-containing heterocycles. Although specific examples utilizing this exact N-isopropyl derivative are not widely documented, the parent scaffold of α-amino amides is well-established in the synthesis of chiral heterocyclic systems.
Quinazolinones: Chiral quinazolinones can be synthesized through the condensation of an anthranilic acid derivative with an amino amide. Theoretically, the primary amine of this compound could react with a 2-acylaminobenzoic acid (or its activated form) to undergo cyclizative condensation, yielding a chiral 2,3-disubstituted quinazolin-4(3H)-one. The stereocenter from the starting material would be retained, providing an enantiomerically enriched product. Such syntheses often rely on organocatalytic or metal-catalyzed methods to facilitate the cyclization process.
Oxadiazoles: The 1,2,4-oxadiazole (B8745197) ring is a common bioisostere for amide and ester groups in medicinal chemistry. The synthesis of chiral 1,2,4-oxadiazoles can be achieved from chiral α-amino acids. A common route involves the coupling of an N-protected amino acid with an amidoxime (B1450833), followed by cyclodehydration. This compound could potentially be derived into a synthon for this purpose, or its amino group could be transformed to participate in alternative cyclization pathways to form the oxadiazole ring, thereby creating complex molecules with defined stereochemistry.
| Heterocycle | Potential Synthetic Precursor from this compound | General Reaction Type |
| Quinazolinone | The compound itself | Condensation with 2-aminobenzamides or related precursors |
| 1,2,4-Oxadiazole | N-acylated derivative | Coupling with an amidoxime followed by cyclodehydration |
As a derivative of (R)-phenylglycine, this compound is an enantiomerically pure compound itself. It serves as a crucial intermediate for the synthesis of other chiral amines and amides, which are fundamental building blocks for pharmaceuticals. The primary amine can be functionalized through various reactions such as alkylation, arylation, or reductive amination while preserving the integrity of the adjacent stereocenter. These transformations lead to the creation of more complex secondary or tertiary amine derivatives in their enantiopure form. Biocatalytic methods, particularly using transaminases, have also become a key tool for the production of chiral amines with excellent enantioselectivity.
Peptidomimetics are designed to mimic natural peptides but often exhibit improved stability against enzymatic degradation and better bioavailability. The incorporation of non-natural amino acid derivatives like this compound is a key strategy in designing such molecules.
This compound can be used in several ways:
C-Terminal Modification: It can act as a C-terminal cap for a peptide sequence, where the N-isopropylamide group replaces the typical carboxylic acid terminus.
Building Block: It can be incorporated within a peptide chain after suitable N-protection, introducing a phenylglycine residue with a modified C-terminus.
Scaffold for Mimetics: The rigid phenyl group and the defined stereochemistry make it an excellent scaffold for building more complex peptidomimetic structures, such as β-turn mimetics.
| Application Area | Role of this compound | Potential Outcome |
| Peptide Synthesis | C-terminal amide capping agent | Increased stability against carboxypeptidases |
| Peptidomimetics | Chiral scaffold or building block | Creation of novel structures with constrained conformations |
Precursor for Chiral Ligands and Organocatalysts
The development of asymmetric catalysis relies heavily on the availability of effective chiral ligands and organocatalysts. Chiral α-amino acids and their derivatives are among the most important sources for these crucial molecules due to their natural abundance, low cost, and structural diversity.
The structure of this compound contains two potential coordination sites for metal ions: the primary amine and the amide oxygen. This allows it to function as a bidentate ligand. By modifying the primary amine with other donor groups (e.g., phosphines, pyridyls), a range of N,N- or N,O-type chiral ligands can be designed. These ligands can then be complexed with transition metals like palladium, rhodium, or iridium to generate catalysts for asymmetric reactions such as hydrogenation, allylic alkylation, or C-H activation. The stereocenter proximal to the coordinating atoms effectively transfers chiral information from the ligand to the catalytic center, inducing high enantioselectivity in the product. The use of Ni(II) complexes with Schiff bases derived from amino acids is a well-established method for synthesizing tailor-made amino acids.
In organocatalysis, small chiral organic molecules are used to catalyze enantioselective reactions. Amino amides and amino alcohols derived from amino acids are privileged scaffolds for a variety of organocatalysts. This compound can serve as the chiral backbone for catalysts used in reactions like aldol (B89426), Mannich, and Michael additions. For example, the primary amine can be converted into a thiourea (B124793) or a secondary amine moiety, which are common hydrogen-bond-donating and enamine-forming groups, respectively, in organocatalysis. The stereochemistry is dictated by the rigid chiral scaffold originating from the (R)-phenylglycine core, directing the approach of substrates to the catalyst's active site and controlling the stereochemical outcome of the transformation.
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing (R)-2-amino-N-isopropyl-2-phenylacetamide?
- Methodological Answer : Synthesis optimization typically involves solvent selection, stoichiometric ratios, and reaction time. For example, toluene:water mixtures (8:2) under reflux are effective for azide substitution reactions in analogous acetamides . Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion. Post-reaction, solvent removal under reduced pressure and ethanol recrystallization improve purity. Safety protocols (e.g., ice quenching for exothermic steps) should be prioritized to mitigate risks .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential. For instance, H and C NMR verify stereochemistry and functional groups, while high-resolution MS confirms molecular weight. PubChem-derived IUPAC naming conventions (e.g., "2-phenoxy-N-[1-(propan-2-yl)piperidin-4-yl]acetamide") ensure structural clarity . Purity assessment via HPLC or melting point analysis is recommended, with thresholds ≥98% for research-grade material .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Hazard codes (e.g., H303+H313+H333) indicate risks of ingestion, skin contact, or inhalation . Emergency protocols should include immediate rinsing with water and medical consultation. Waste disposal must comply with local regulations for organic intermediates .
Advanced Research Questions
Q. How does the stereochemistry of the (R)-enantiomer influence its biochemical interactions?
- Methodological Answer : Stereochemical effects can be probed via comparative studies with the (S)-enantiomer. Techniques like chiral HPLC or X-ray crystallography differentiate enantiomers, while in vitro assays (e.g., receptor binding or enzyme inhibition) quantify activity differences. For example, (R)-configured acetamides often exhibit enhanced binding affinity in neurological targets due to spatial alignment with active sites .
Q. How can factorial design optimize reaction yield and enantiomeric excess (EE) in asymmetric synthesis?
- Methodological Answer : A 2 factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For instance, increasing temperature may accelerate reaction rates but reduce EE. Statistical tools (ANOVA) identify significant factors, with response surface methodology (RSM) modeling optimal conditions. Pre-experimental risk assessments ensure safety during parameter adjustments .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., pH, cell lines). Meta-analyses should standardize protocols, while dose-response curves and IC comparisons clarify potency discrepancies. Cross-referencing with structural analogs (e.g., IPPA) and computational docking studies can validate mechanistic hypotheses .
Q. How to design in vivo studies to investigate metabolic pathways of this compound?
- Methodological Answer : Radiolabeled isotopes (e.g., C) track metabolite distribution in animal models. LC-MS/MS identifies phase I/II metabolites, while pharmacokinetic parameters (AUC, ) quantify bioavailability. Ethical compliance (IRB approval) and species-specific metabolic differences must be addressed .
Data Presentation and Reporting Guidelines
- Statistical rigor : Report means ± SD with -values for significance, ensuring sample sizes () reflect biological replicates .
- Units : Use SI units (e.g., mM, μM) and avoid non-standard abbreviations .
- Theoretical framing : Link findings to neurological or pharmacokinetic theories (e.g., blood-brain barrier penetration mechanisms) to contextualize results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
